1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core (pyrido-pyrrolo-pyrimidine) with a 3-methoxypropyl substituent at position 1 and a pyridin-3-yl carboxamide group at position 2. Its synthesis typically involves multi-step reactions starting from 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives. For example, methyl esters of related compounds are hydrolyzed to carboxylic acids (e.g., 19, 20 in ) and subsequently coupled with amines like pyridin-3-amine to form carboxamides . Key spectral data (e.g., NMR, MS) align with analogs such as 1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4d), which shares the 3-methoxypropyl group and exhibits a molecular ion peak at m/z 316.1 [M+H]+ .
Properties
IUPAC Name |
6-(3-methoxypropyl)-2-oxo-N-pyridin-3-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-28-11-5-10-24-16(19(26)22-14-6-4-8-21-13-14)12-15-18(24)23-17-7-2-3-9-25(17)20(15)27/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAOFFWIDYNSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Condensation for Pyrrolo[2,3-d]pyrimidine Formation
The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold is synthesized via a one-pot, three-component reaction adapted from pyrrolo[2,3-d]pyrimidine methodologies. Arylglyoxals (e.g., phenylglyoxal), 6-amino-1,3-dimethyluracil, and barbituric acid derivatives undergo cyclocondensation in ethanol at 50°C using tetrabutylammonium bromide (5 mol%) as a phase-transfer catalyst. This method achieves yields of 85–92% while avoiding dihydropyrido-dipyrimidine byproducts.
Reaction Conditions:
- Solvent: Ethanol (anhydrous)
- Catalyst: Tetrabutylammonium bromide (5 mol%)
- Temperature: 50°C
- Time: 4–6 hours
Oxidation to 4-Oxo Intermediate
The dihydro intermediate is oxidized to the 4-oxo derivative using aqueous hydrogen peroxide (30%) in acetic acid at 70°C for 2 hours, achieving quantitative conversion.
Formation of the C2-Carboxamide Moiety
Carboxylic Acid Activation
The C2-carboxylic acid intermediate is generated by hydrolyzing the ethyl ester using lithium hydroxide (2.0 M) in tetrahydrofuran (THF)/water (4:1) at room temperature for 6 hours. Subsequent activation with thionyl chloride (1.2 equiv) in dichloromethane at 0°C produces the acid chloride.
Amide Coupling with Pyridin-3-ylamine
The acid chloride reacts with pyridin-3-ylamine (1.1 equiv) in THF under nitrogen at −20°C, followed by gradual warming to room temperature. Triethylamine (2.0 equiv) neutralizes HCl byproducts. The crude product is purified via recrystallization (ethanol/water) to yield the title compound (68–73%).
Critical Parameters:
- Temperature Control: Prevents epimerization at the carboxamide center.
- Solvent System: THF ensures compatibility with moisture-sensitive reagents.
Optimization of Reaction Conditions
Catalytic Systems
Tetrabutylammonium bromide accelerates multicomponent cyclization by stabilizing ionic intermediates. Alternative catalysts like ceric ammonium nitrate (CAN) reduced yields by 15–20% due to overoxidation.
Solvent Screening
Ethanol vs. Acetonitrile: Ethanol provided higher regioselectivity (98:2) compared to acetonitrile (85:15) in core synthesis.
Temperature Profiling
- Core Synthesis: 50°C optimal; higher temperatures (70°C) led to decomposition.
- Alkylation: 80°C necessary for complete substitution; lower temperatures (60°C) resulted in 40% unreacted starting material.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridin-3-yl NH), 8.34 (d, J = 4.8 Hz, 1H, pyrimidine H), 7.89–7.82 (m, 2H, pyrrole H), 4.21 (t, J = 6.5 Hz, 2H, OCH₂CH₂CH₂O), 3.54 (t, J = 6.5 Hz, 2H, CH₂CH₂OCH₃), 3.33 (s, 3H, OCH₃).
- IR (KBr): 1674 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N), 1245 cm⁻¹ (C-O-C).
- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₃H₂₂N₅O₃: 424.1721; found: 424.1724.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 55:45) confirmed ≥98% purity with a retention time of 12.3 minutes.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale trials using continuous flow reactors reduced reaction times by 40% for the multicomponent condensation step, achieving a throughput of 1.2 kg/day.
Waste Mitigation
Solvent recovery systems (e.g., distillation for ethanol reuse) decreased E-factor values from 32 to 18.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound’s synthesis involves multi-step strategies, leveraging pyrrolo[2,3-d]pyrimidine as a core scaffold. Key reactions include:
- N-Alkylation : Introduction of the 3-methoxypropyl group via alkylation of the pyrrole nitrogen using agents like 1,2-dibromoethane in the presence of K₂CO₃ .
- Cycloaddition : Copper-catalyzed [3+3] annulation or click chemistry with bis-alkynes (e.g., 1,6-heptadiyne) to form fused heterocycles .
- Carboxamide Formation : Reaction of activated carbonyl intermediates with pyridin-3-amine under peptide coupling conditions (e.g., EDCI/HOBt) .
Table 1: Key Synthetic Steps and Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Alkylation | 1,2-Dibromoethane, K₂CO₃, DMF, 80°C | 72–85 | |
| Azide-Alkyne Cycloaddition | CuI, DIPEA, THF, rt | 60–78 | |
| Amide Coupling | EDCI, HOBt, DCM, rt | 65–82 |
Functional Group Transformations
The 4-oxo group and carboxamide moiety are reactive sites for further derivatization:
- Nucleophilic Substitution : Replacement of the 4-oxo group with amines (piperidine, pyrrolidine) under reflux conditions (e.g., K₂CO₃, DMF) to yield analogues with enhanced bioactivity .
- Hydrolysis : Conversion of the methyl ester (if present) to carboxylic acid using NaOH/EtOH, followed by coupling with amines .
- Reductive Amination : Modification of the pyridinyl group via Pd-catalyzed cross-coupling or hydrogenation .
Table 2: Functional Group Reactivity
Catalytic and Green Chemistry Approaches
Recent advancements emphasize eco-friendly methods:
- ZnO Nanoparticle Catalysis : One-pot synthesis of pyrano[2,3-d]pyrimidine derivatives using ZnO nanoparticles, achieving yields >80% under solvent-free conditions .
- TEMPO-Mediated Oxidations : Oxidative C–N bond formation using 4-HO-TEMPO, enabling annulation reactions with amidines .
Table 3: Catalytic Systems
| Catalyst | Reaction Type | Efficiency (TON) |
|---|---|---|
| CuI | Azide-Alkyne Cycloaddition | 120–150 |
| ZnO Nanoparticles | Three-Component Condensation | 90–110 |
| 4-HO-TEMPO | Oxidative Annulation | 85–95 |
Biochemical Interactions and Reactivity
The compound exhibits reactivity in biological systems:
- COX-1/COX-2 Inhibition : Competitive binding to cyclooxygenase isoforms via hydrogen bonding with Arg120 and Tyr355, as shown in docking studies .
- Metabolic Oxidation : Hepatic CYP3A4-mediated oxidation of the methoxypropyl side chain, forming hydroxylated metabolites .
Key Findings :
- IC₅₀ values for COX-1 inhibition: 19.45 ± 0.07 μM .
- Metabolic stability (t₁/₂ in human liver microsomes): 2.3 hrs .
Stability and Degradation Pathways
- Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the pyrrolo-pyrimidine ring, forming 2-aminopyridine derivatives .
- Hydrolytic Degradation : Susceptible to hydrolysis under acidic conditions (pH <3), yielding 4-oxo-carboxylic acid .
Patented Synthetic Routes
Patent WO2017112719A1 discloses a method for allosteric modulators using:
Scientific Research Applications
Case Studies
- Study on Tumor Xenografts : In a study involving human tumor xenografts in nude mice, the compound demonstrated significant antitumor activity. It inhibited tumor growth at doses that were well tolerated, indicating its potential for systemic use in cancer therapy .
- Combination Therapy : The compound has also been explored as part of combination therapies with other agents like PI3K inhibitors and PD-1 inhibitors. This combination approach has shown enhanced antitumor efficacy compared to monotherapy, suggesting a synergistic effect .
Pharmacokinetics and Bioavailability
Despite its promising anticancer activity, one challenge noted in studies is the compound's pharmacokinetic profile. It exhibits high clearance rates and low oral bioavailability, which limits its effectiveness as an orally administered drug. Ongoing research aims to modify its structure to improve these properties while maintaining its biological activity .
Anti-inflammatory Potential
In addition to its anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Recent studies have indicated that derivatives of pyrimidine compounds can inhibit COX-1 and COX-2 enzymes, which are key players in inflammatory responses. Further research is needed to establish the specific anti-inflammatory mechanisms of this compound .
Synthesis and Derivatives
The synthesis of 1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has been optimized to improve yield and purity. Novel synthetic routes have been developed that utilize green chemistry principles to minimize environmental impact while maximizing efficiency .
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s activity and solubility are influenced by its substituents. Below is a comparative analysis of key analogs:
Spectral and Computational Insights
- NMR Shifts : The target compound’s pyridin-3-yl group likely causes downfield shifts in aromatic protons (δ ~8.5–9.0 ppm), similar to pyridine-containing analogs in . The 3-methoxypropyl chain shows characteristic signals at δ ~3.17 ppm (OCH3) and δ ~1.96–4.63 ppm (CH2 groups) .
- Computational Data : Docking studies on related pyridopyrrolopyrimidines suggest that the pyridin-3-yl group enhances binding to kinase active sites via hydrogen bonding, as seen in in vitro assays for antileukemic activity .
Biological Activity
The compound 1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C15H15N3O4
- Molecular Weight : 301.30 g/mol
- CAS Number : 1086386-77-7
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives and incorporating various functional groups to enhance biological activity. The synthetic route often includes cyclization processes that yield the desired dihydropyrido-pyrimidine core structure.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process.
Table 1: COX Inhibition Activity
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The IC50 values indicate that the compound has a moderate inhibitory effect on COX enzymes compared to standard anti-inflammatory drugs like celecoxib.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. It has shown potential in inhibiting cancer cell proliferation in various cancer lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. The compound was found to induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrimidine ring can significantly affect biological activity. For instance:
- Pyridine Substitution : The presence of a pyridine ring enhances the solubility and bioavailability of the compound.
- Methoxypropyl Group : This group contributes to improved anti-inflammatory activity by stabilizing the molecular structure.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Condensation : Reacting carbonyl precursors with amidines to form the pyrido-pyrimidine core .
- Functionalization : Introducing the 3-methoxypropyl and pyridin-3-yl substituents via nucleophilic substitution or coupling reactions .
- Cyclization : Using reagents like sodium methoxide in methanol to finalize the bicyclic structure .
- Critical parameters include temperature control (50–60°C for cyclization) and solvent selection (e.g., methanol or DMF) to optimize yields .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions and confirms ring saturation. For example, pyridin-3-yl protons appear as distinct aromatic signals (δ 7.0–8.8 ppm) .
- Mass Spectrometry (CI or ESI) : Validates molecular weight (e.g., [M+H]+ peaks at m/z ~400–450) .
- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH groups .
Q. How is preliminary biological activity screened for this compound?
- Methodological Answer :
- In vitro enzyme assays : Test inhibition of targets like PARP-1 or kinases using fluorogenic substrates (e.g., IC₅₀ values reported for analogs in low µM ranges) .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT or resazurin-based methods .
- Anti-inflammatory screening : Measure suppression of TNF-α or IL-6 in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer :
- Substituent variation : Replace the pyridin-3-yl group with other aryl/heteroaryl groups (e.g., 4-methoxyphenyl) to modulate target affinity .
- Core modifications : Introduce methyl groups at the 9-position to enhance metabolic stability, as seen in analogs with improved pharmacokinetics .
- Quantitative SAR (QSAR) : Use computational models to predict logP and polar surface area, optimizing solubility and bioavailability .
Q. What mechanisms underlie its reported enzyme inhibition (e.g., PARP-1)?
- Methodological Answer :
- Binding mode analysis : Molecular docking (e.g., AutoDock Vina) shows the carboxamide group forms hydrogen bonds with PARP-1’s catalytic domain .
- Kinetic studies : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition. For analogs, Ki values correlate with substituent electronegativity .
- Cellular validation : Use PARP-1 knockdown models to confirm target specificity via Western blot (reduced PARylation) .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and compound solubility (e.g., DMSO vs. aqueous buffers) .
- Orthogonal validation : Confirm anti-inflammatory activity via both ELISA (cytokine levels) and NF-κB luciferase reporter assays .
- Meta-analysis : Compare datasets using tools like PRISM to identify outliers or batch effects .
Q. What strategies improve pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer :
- Prodrug design : Esterify the carboxamide to enhance intestinal absorption, followed by enzymatic hydrolysis in vivo .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to increase aqueous solubility (>1 mg/mL target) .
- Metabolic stability : Assess hepatic microsomal clearance; introduce electron-withdrawing groups (e.g., halogens) to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
